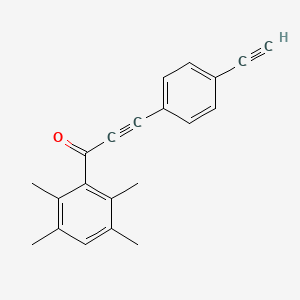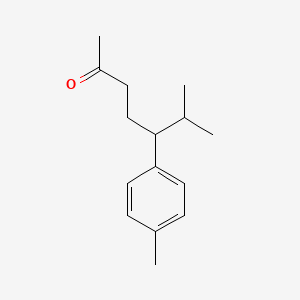
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3,6-dimethylhepta-1,5-dien-2-yl) group. This compound is of interest due to its unique structure, which combines a benzene ring with a branched alkyl chain containing two double bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alkene. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,6-dimethylhepta-1,5-dien-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and minimize by-products.
化学反应分析
Types of Reactions
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The double bonds in the alkyl chain can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, resulting in a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The double bonds in the alkyl chain can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene: Unique due to its specific substitution pattern and the presence of two double bonds in the alkyl chain.
(3,6-Dimethylhepta-1,5-dien-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.
(3,6-Dimethylhepta-1,5-dien-2-yl)phenol: Contains a hydroxyl group on the benzene ring, adding different reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a benzene ring with a branched alkyl chain containing two double bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
830345-31-8 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
3,6-dimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C15H20/c1-12(2)10-11-13(3)14(4)15-8-6-5-7-9-15/h5-10,13H,4,11H2,1-3H3 |
InChI 键 |
WVYRBGUWTOATNK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C(C)C)C(=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
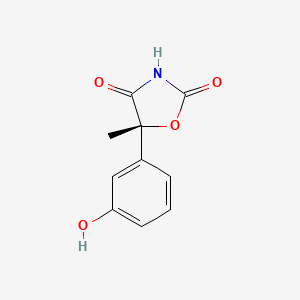

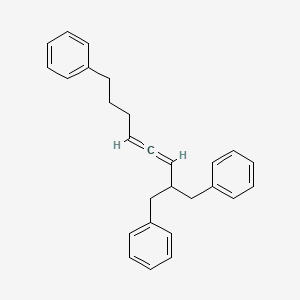
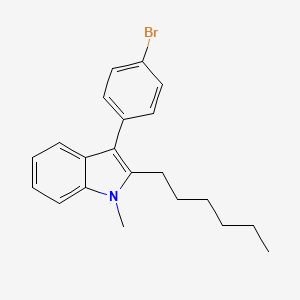
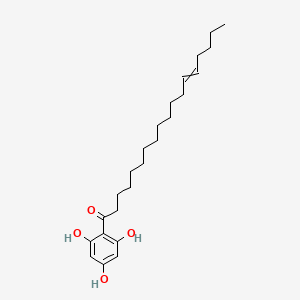

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
